2-Chloro-2-(trifluoromethyl)perfluoropentane
Overview
Description
2-Chloro-2-(trifluoromethyl)perfluoropentane is a fluorinated organic compound with the molecular formula C6ClF13. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its inertness and stability .
Preparation Methods
The synthesis of 2-Chloro-2-(trifluoromethyl)perfluoropentane typically involves the reaction of perfluoropentane with chlorine and trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Chloro-2-(trifluoromethyl)perfluoropentane is relatively inert due to the presence of multiple fluorine atoms, which provide strong electron-withdrawing effects. it can undergo certain types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to oxidation and reduction due to its stable fluorinated structure.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions or amines, and reactions are often conducted under mild conditions to prevent decomposition.
Scientific Research Applications
2-Chloro-2-(trifluoromethyl)perfluoropentane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its inertness.
Biology and Medicine: Its stability makes it useful in the development of pharmaceuticals and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(trifluoromethyl)perfluoropentane is primarily related to its chemical stability and inertness. The compound does not readily react with biological molecules, making it useful in applications where non-reactivity is essential. Its molecular targets and pathways are limited due to its resistance to chemical changes .
Comparison with Similar Compounds
2-Chloro-2-(trifluoromethyl)perfluoropentane can be compared with other fluorinated compounds such as:
Perfluorohexane: Similar in structure but lacks the chlorine and trifluoromethyl groups, making it less reactive.
Trifluoromethylbenzene: Contains a trifluoromethyl group but has a different core structure, leading to different chemical properties.
Chlorotrifluoromethane: Contains chlorine and fluorine but is a smaller molecule with different applications.
These comparisons highlight the unique combination of chlorine and trifluoromethyl groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLNMNNHUJOUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371528 | |
Record name | 2-Chloro(perfluoro-2-methylpentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67437-97-2 | |
Record name | 2-Chloro(perfluoro-2-methylpentane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-2-(trifluoromethyl)perfluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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